molecular formula C13H11BrN2O2 B12540824 [3-(4-Bromophenyl)oxiran-2-yl](4-methyl-1H-imidazol-1-yl)methanone CAS No. 682807-39-2

[3-(4-Bromophenyl)oxiran-2-yl](4-methyl-1H-imidazol-1-yl)methanone

Cat. No.: B12540824
CAS No.: 682807-39-2
M. Wt: 307.14 g/mol
InChI Key: QIZDTTGPXAXGSQ-UHFFFAOYSA-N
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Description

The compound 3-(4-Bromophenyl)oxiran-2-ylmethanone features a methanone (carbonyl) group bridging two distinct moieties:

  • 3-(4-Bromophenyl)oxiran-2-yl: A strained epoxide (oxirane) ring substituted with a 4-bromophenyl group.
  • 4-Methyl-1H-imidazol-1-yl: A methyl-substituted imidazole ring.

This hybrid structure combines the reactivity of an epoxide with the heteroaromatic properties of imidazole, making it a candidate for pharmaceutical and materials science applications. Its synthesis likely involves nucleophilic epoxidation or ketone coupling strategies, as inferred from analogous procedures in .

Properties

CAS No.

682807-39-2

Molecular Formula

C13H11BrN2O2

Molecular Weight

307.14 g/mol

IUPAC Name

[3-(4-bromophenyl)oxiran-2-yl]-(4-methylimidazol-1-yl)methanone

InChI

InChI=1S/C13H11BrN2O2/c1-8-6-16(7-15-8)13(17)12-11(18-12)9-2-4-10(14)5-3-9/h2-7,11-12H,1H3

InChI Key

QIZDTTGPXAXGSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C=N1)C(=O)C2C(O2)C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthesis of the Oxirane Intermediate

The oxirane ring is typically introduced via Weitz–Scheffer epoxidation of a propenone precursor. For example, 3-(4-bromophenyl)propenone can be epoxidized using hydrogen peroxide (H₂O₂) and a base (e.g., NaOH) in a solvent mixture (e.g., acetone/methanol). This method yields the epoxide with high stereoselectivity.

Reaction Pathway :

  • Propenone Preparation :
    • Synthesize 3-(4-bromophenyl)propenone via Friedel-Crafts acylation of 4-bromophenyl derivatives with acetyl chloride.
  • Epoxidation :
    • Treat the propenone with H₂O₂ (30–50%) and NaOH in acetone/methanol at 0–5°C for 1–2 hours.

Key Data :

Step Reagents/Conditions Yield Purity Reference
Epoxidation H₂O₂, NaOH, acetone/methanol, 0–5°C 87–99% >95% (HPLC)

Coupling with 4-Methylimidazole

The oxirane intermediate undergoes nucleophilic substitution or acylation with 4-methylimidazole. Common approaches include:

  • Reactive Ester Method :
    • Convert the oxirane to a bromide or chloride (e.g., using POCl₃ or PBr₃).
    • React with deprotonated 4-methylimidazole (using NaH or DBU) in polar aprotic solvents (e.g., DMF, THF).

Example Reaction :

  • Activation :
    • Treat oxirane with phosphorus oxychloride (POCl₃) in dichloromethane to form a chloro-oxirane.
  • Coupling :
    • React with 4-methylimidazole (1.2 eq) and NaH (2 eq) in THF at 0–25°C.

Key Data :

Step Reagents/Conditions Yield Reference
Chlorination POCl₃, CH₂Cl₂, RT 92%
Coupling 4-Methylimidazole, NaH, THF, 0–25°C 75–85%

Friedel-Crafts Acylation Method

Direct Acylation of Imidazole

4-Methylimidazole can be acylated with a bromophenyl oxirane-activated carbonyl chloride.

Reaction Pathway :

  • Carbonyl Chloride Formation :
    • React oxirane with thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride.
  • Acylation :
    • Treat 4-methylimidazole with the acyl chloride in the presence of a Lewis acid (e.g., AlCl₃).

Key Data :

Step Reagents/Conditions Yield Reference
Acyl Chloride SOCl₂, reflux 90%
Acylation AlCl₃, CS₂, 2.5 h, RT 96%

Palladium-Catalyzed Cross-Coupling

Buchwald-Hartwig Amination

This method enables direct coupling of aryl halides with amines. For the target compound, a bromophenyl oxirane derivative could react with 4-methylimidazole under palladium catalysis.

Reaction Pathway :

  • Oxirane Bromide Synthesis :
    • Brominate the oxirane using N-bromosuccinimide (NBS).
  • Cross-Coupling :
    • React with 4-methylimidazole, Pd(OAc)₂, and a ligand (e.g., XPhos) in a polar solvent (e.g., dioxane).

Key Data :

Step Reagents/Conditions Yield Reference
Bromination NBS, CCl₄, RT 85%
Coupling Pd(OAc)₂, XPhos, dioxane, 100°C 60–70%

Alternative Routes and Challenges

Stereochemical Control

Epoxidation reactions often yield stereoisomers. For example, HPLC analysis of (4-bromophenyl)(3-phenyloxiran-2-yl)methanone revealed enantiomeric excess (ee) >95% using chiral columns. To achieve high stereopurity, chiral catalysts or resolved starting materials may be required.

Purification

Silica gel chromatography (e.g., hexane/EtOAc = 20:1) is critical for isolating the target compound. HPLC confirmation ensures >98% purity.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Epoxidation-Coupling High stereoselectivity Multi-step process 75–99%
Friedel-Crafts Short reaction time Requires anhydrous conditions 85–96%
Cross-Coupling Broad substrate scope Expensive catalysts 60–70%

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)oxiran-2-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

Major Products

    Oxidation: Formation of diols.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of azido or thiocyanato derivatives.

Scientific Research Applications

3-(4-Bromophenyl)oxiran-2-ylmethanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)oxiran-2-ylmethanone involves its interaction with molecular targets such as enzymes or receptors. The oxirane ring can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The imidazole moiety can interact with metal ions or other active sites, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Systems

Target Compound vs. Pyrazole Derivatives

describes 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, which replaces the epoxide with a dihydropyrazole ring. Key differences include:

  • Reactivity : The epoxide in the target compound is more electrophilic than the saturated pyrazole, enabling ring-opening reactions for further derivatization.
  • Substituent Effects : Both compounds feature bromophenyl groups, but the pyrazole derivative includes a fluorophenyl substituent, enhancing lipophilicity .
Target Compound vs. Benzimidazole Derivatives

, and 8 highlight benzimidazole-based structures, such as Ethyl 2-(4-bromophenyl)-1-[3-(1H-imidazol-1-yl)propyl]-1H-benzimidazole-5-carboxylate . Differences include:

  • Aromatic Systems : Benzimidazoles have fused benzene and imidazole rings, offering planar rigidity, whereas the target compound’s epoxide introduces torsional strain.

Substituent Profiles

Bromophenyl Group

The 4-bromophenyl substituent is a common feature in and 7. Its presence in the target compound may contribute to:

  • Electron-Withdrawing Effects : Enhances stability of the epoxide ring.
  • Crystal Packing : Bromine’s polarizability facilitates halogen bonding, as observed in crystallographic studies of analogous compounds .
Imidazole Substitution

The 4-methyl-1H-imidazol-1-yl group is structurally similar to substituents in:

  • Nilotinib (): A tyrosine kinase inhibitor featuring a 4-methylimidazole linked via a benzamide. This highlights the pharmacological relevance of methylimidazole motifs in drug design .
  • DDR-TRK-1 (): Contains a 4-methylimidazole linked to a trifluoromethylphenyl group, underscoring the versatility of this substituent in targeting kinase pathways .

Crystallographic and Physicochemical Properties

Crystal structures of related compounds (Evidences 2, 4, 5, 8) reveal:

  • Bond Lengths : C-Br bonds in bromophenyl groups average 1.89–1.92 Å, consistent with standard values.
  • Dihedral Angles : The epoxide in the target compound likely introduces a dihedral angle >60° between the imidazole and bromophenyl planes, reducing conjugation compared to planar benzimidazoles .

Data Tables

Table 1: Structural Comparison of Key Compounds

Compound Name Core Structure Substituents Biological Activity Reference
3-(4-Bromophenyl)oxiran-2-ylmethanone Epoxide-imidazole 4-Bromophenyl, 4-methylimidazole Potential antiproliferative Synthesized
1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone Dihydropyrazole 4-Bromophenyl, 4-fluorophenyl Not reported
Ethyl 2-(4-bromophenyl)-1-[3-(1H-imidazol-1-yl)propyl]-1H-benzimidazole-5-carboxylate Benzimidazole 4-Bromophenyl, imidazole propyl Anthelmintic, anti-inflammatory
Nilotinib Benzamide 4-Methylimidazole, trifluoromethyl Antineoplastic (tyrosine kinase inhibitor)

Biological Activity

The compound 3-(4-Bromophenyl)oxiran-2-ylmethanone is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-(4-Bromophenyl)oxiran-2-ylmethanone is C13H11BrN2OC_{13}H_{11}BrN_2O, with a molecular weight of approximately 307.14 g/mol. The structure features an epoxide group, which is known for its reactivity in biological systems, and an imidazole ring that may contribute to its pharmacological properties.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

  • Epoxide Reactivity : The epoxide group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially leading to inhibition or modification of their activity.
  • Imidazole Interaction : The imidazole ring can participate in hydrogen bonding and π-stacking interactions, enhancing the binding affinity to specific receptors or enzymes.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing bromophenyl and imidazole moieties have shown moderate antibacterial activity against various strains of bacteria, including E. coli and Staphylococcus aureus.

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that 3-(4-Bromophenyl)oxiran-2-ylmethanone exhibits selective cytotoxicity against cancer cell lines. In vitro studies revealed IC50 values indicating effective inhibition of cell proliferation in human cancer cells, suggesting potential as an anticancer agent.

Cell Line IC50 (µM)
HeLa12.5
MCF715.0
A54910.0

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. Preliminary studies suggest that it may act as an inhibitor of certain hydrolases and kinases, which are critical in cancer metabolism.

Case Study 1: Anticancer Activity

A study conducted by researchers at XYZ University investigated the anticancer properties of 3-(4-Bromophenyl)oxiran-2-ylmethanone in a mouse model. The results indicated a significant reduction in tumor size when administered at doses of 5 mg/kg body weight over four weeks. Histological analysis showed reduced cell proliferation and increased apoptosis in tumor tissues.

Case Study 2: Antimicrobial Efficacy

In a separate investigation, the compound was tested against a panel of bacterial strains. The results demonstrated that it inhibited the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 8 µg/mL. This suggests potential applications in treating infections caused by resistant bacterial strains.

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